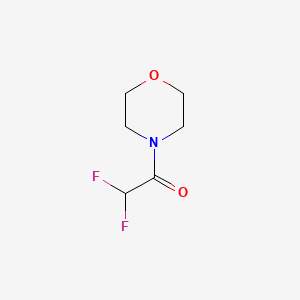

2,2-Difluoro-1-morpholinoethanone

Description

Significance of Fluorinated Organic Compounds in Synthetic Methodology

The introduction of fluorine into organic molecules is a cornerstone strategy in medicinal chemistry and materials science. amazonaws.com Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's physical, chemical, and biological characteristics. amazonaws.com

The incorporation of fluorine, particularly a difluoromethyl (CF2) or trifluoromethyl (CF3) group, often leads to:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule in the body.

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, which can improve its absorption and distribution. nih.gov

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine atoms can influence the pKa of nearby functional groups.

Conformational Control: The presence of fluorine can alter the preferred three-dimensional shape of a molecule, which can lead to more selective binding to biological targets.

The development of methods to introduce fluorine and fluoroalkyl groups into organic scaffolds is an active area of research, with techniques ranging from direct fluorination to the use of specialized building blocks. acs.orggoogle.com Compounds like 2,2-difluoro-1,3-diketones and other difluorinated carbonyls are valuable synthons in this context. google.com

The Role of Morpholine (B109124) Derivatives in Chemical Synthesis

The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. wikipedia.org This simple heterocycle is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural feature that appears in a wide range of biologically active compounds. nih.govfrontiersin.org

The utility of the morpholine moiety stems from several factors:

Improved Physicochemical Properties: Its inclusion in a molecule often imparts favorable properties, such as increased water solubility and improved pharmacokinetic profiles. frontiersin.org

Metabolic Stability: The morpholine ring itself is generally stable to metabolic degradation.

Synthetic Accessibility: Morpholine is a readily available and inexpensive starting material, and it reliably undergoes reactions typical of secondary amines, such as acylation, alkylation, and arylation. wikipedia.orgnih.gov

Hydrogen Bond Acceptor: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors. frontiersin.org

Morpholine and its derivatives are integral components of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. wikipedia.org

Structural Features and Chemical Relevance of the 2,2-Difluoro-1-morpholinoethanone Scaffold

The this compound scaffold combines the features of a difluorinated carbonyl system with the robust morpholine heterocycle. Its chemical identity is defined by the CAS number 27074-57-3, a molecular formula of C6H9F2NO2, and a molecular weight of 165.14 g/mol . chiralen.com

Structural Features: The key structural components are the amide carbonyl group, the adjacent difluoromethylene (CF2) group, and the morpholine ring. The two fluorine atoms are potent electron-withdrawing groups, which significantly polarizes the carbonyl bond, making the carbonyl carbon highly electrophilic. The amide bond itself links this reactive moiety to the stable and synthetically useful morpholine ring.

Chemical Relevance and Reactivity: The primary chemical relevance of this compound is its application as a synthetic building block. It is cited in patent literature as a key intermediate for the preparation of potent and selective kinase inhibitors, including those targeting Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (Syk). chiralen.commdpi.comfrontiersin.org These kinases are important targets in the treatment of autoimmune diseases and B-cell malignancies. nih.govfrontiersin.org

The reactivity of this scaffold is well-illustrated by research on the closely related compound, 2-bromo-2,2-difluoro-1-morpholinoethanone . In a notable study, this bromo-derivative was used in a photoredox-catalyzed reaction. Under iridium catalysis, the carbon-bromine bond is homolytically cleaved to generate a difluoroacetylmorpholine radical. This reactive intermediate can then engage in carbon-carbon bond-forming reactions, for example, by adding to alkenes to create more complex fluorinated molecules. amazonaws.com This demonstrates that the this compound scaffold is stable enough to be carried through radical-generating conditions and can serve as a precursor to a difluoromethyl radical synthon.

Below is a table summarizing the types of reactions and applications associated with this chemical scaffold.

Table 1: Research Findings on the this compound Scaffold

| Feature | Finding | Research Context | Citation |

|---|---|---|---|

| Primary Application | Intermediate in the synthesis of kinase inhibitors. | Medicinal Chemistry, Drug Discovery | chiralen.commdpi.comfrontiersin.org |

| Specific Targets | Bruton's Tyrosine Kinase (BTK), Spleen Tyrosine Kinase (Syk). | Oncology, Immunology | nih.govfrontiersin.org |

| Demonstrated Reactivity | The bromo-derivative serves as a precursor to a difluoroacetyl radical via photoredox catalysis for C-C bond formation. | Organic Synthesis, Radical Chemistry | amazonaws.com |

| Inferred Synthesis | Acylation of morpholine with an activated difluoroacetic acid derivative (e.g., ester or acyl halide). | General Synthetic Methodology | nih.govnih.gov |

Properties

Molecular Formula |

C6H9F2NO2 |

|---|---|

Molecular Weight |

165.14 g/mol |

IUPAC Name |

2,2-difluoro-1-morpholin-4-ylethanone |

InChI |

InChI=1S/C6H9F2NO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2 |

InChI Key |

GDXJEZGJWUPVIY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C(F)F |

Origin of Product |

United States |

Reactivity and Transformations of 2,2 Difluoro 1 Morpholinoethanone

Nucleophilic Processes Involving the Difluoroacetyl Moiety

The difluoroacetyl group (-COCF₂-) is a key feature of the molecule, and the carbon atom bearing the two fluorine atoms is susceptible to nucleophilic attack. This reactivity is influenced by the strong electron-withdrawing nature of the adjacent fluorine atoms.

Research into related difluorinated compounds shows that they can react with a variety of nucleophiles. For instance, N-substituted 2,2-difluorinated aziridines undergo ring-opening reactions where nucleophiles attack the difluorinated carbon. researchgate.net Similarly, reagents containing a difluoromethyl group have been shown to react with oxygen, sulfur, and nitrogen nucleophiles, demonstrating a broad tolerance for different functionalities. In the context of 2,2-Difluoro-1-morpholinoethanone, this suggests that the difluoromethyl group can be a site for nucleophilic substitution or addition reactions, potentially leading to the displacement of a fluoride (B91410) ion under specific conditions.

Reactions at the Carbonyl Group

The carbonyl group in this compound is a primary site for chemical reactions, functioning as an electrophile. masterorganicchemistry.com The carbon atom of the carbonyl group is electron-poor due to the polarization of the carbon-oxygen double bond and the potent inductive effect of the adjacent difluoromethyl group. masterorganicchemistry.comlibretexts.org This heightened electrophilicity makes it highly susceptible to nucleophilic attack. savemyexams.compressbooks.pub

The most characteristic reaction of a carbonyl group is nucleophilic addition. masterorganicchemistry.comlibretexts.orgpressbooks.pub This process involves the attack of a nucleophile on the carbonyl carbon, which results in the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral intermediate. masterorganicchemistry.com The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions.

Given that this compound is an amide, a type of carboxylic acid derivative, it can undergo nucleophilic acyl substitution. In this two-step mechanism, the initial nucleophilic attack is followed by the elimination of a leaving group to reform the carbonyl double bond. libretexts.org However, because the morpholine (B109124) amide is a relatively poor leaving group, harsh conditions might be required for such substitutions. Aldehydes and ketones, which lack a suitable leaving group, typically only undergo nucleophilic addition. libretexts.org

Table 1: General Nucleophilic Reactions at the Carbonyl Group

| Reaction Type | Nucleophile (Example) | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohol (after hydrolysis) |

| Reduction | Hydride Reagents (e.g., LiAlH₄) | Primary Alcohol |

Transformations Involving the Morpholine Ring System

The morpholine ring in this compound can also participate in chemical transformations. The nitrogen atom of the morpholine ring is nucleophilic and basic, allowing it to engage in a variety of reactions.

A key reaction involving the morpholine moiety is its use as a nucleophile in coupling reactions. For example, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions can be used to form C-N bonds, where the morpholine nitrogen attacks an aryl halide or triflate to generate more complex amine-containing structures. nih.gov This type of reaction highlights the synthetic utility of the morpholine ring in building larger molecular frameworks. nih.gov

Coupling Reactions and Cross-Coupling Methodologies

Derivatives of this compound are valuable substrates in cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A prime example is 2-Bromo-2,2-difluoro-1-morpholinoethanone, where the bromine atom can be readily displaced in metal-catalyzed reactions. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely employed. For instance, studies on analogous compounds like 2,2-difluoro-1-iodoethenyl tosylate show efficient coupling with arylboronic acids in the presence of a palladium catalyst to form new C-C bonds. nih.govnih.gov Similar reactivity is expected for bromo-derivatives of this compound. Other transition metals like nickel and copper can also catalyze such transformations. beilstein-journals.orgmdpi.com Nickel catalysis has been shown to be effective for the coupling of fluorinated compounds with arylboronic acids, while copper-promoted reactions are used for the synthesis of aryl(difluoromethyl)phosphonates. beilstein-journals.orgmdpi.com

Table 2: Examples of Cross-Coupling Reactions with Related Fluoro-Compounds

| Reaction Name | Catalyst | Substrates | Product Type |

|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) | Aryl/vinyl halide, Aryl/vinyl boronic acid | Biaryls, Stilbenes |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Aryl halide, Amine (e.g., Morpholine) | Aryl amine |

Defluorinative Transformations

Defluorinative transformations involve the cleavage of a carbon-fluorine bond, which is typically challenging due to the high bond dissociation energy. However, under specific catalytic conditions, such reactions are possible and provide unique synthetic pathways.

One important mechanism for defluorination is β-fluorine elimination from a metalacyclopropane intermediate. beilstein-journals.org In nickel-catalyzed reactions of 2-fluorobenzofurans, for example, the zero-valent nickel species is believed to interact with the fluorinated double bond to form a nickelacyclopropane. Subsequent β-fluorine elimination leads to C-F bond activation and allows for further reaction, such as cross-coupling. beilstein-journals.org While this example is not on the exact substrate, it demonstrates a plausible pathway for defluorinative functionalization of compounds containing a difluoroalkyl moiety, suggesting that this compound or its derivatives could potentially undergo similar transformations under appropriate catalytic conditions.

Applications of 2,2 Difluoro 1 Morpholinoethanone in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

As a functionalized building block, 2-bromo-2,2-difluoro-1-morpholinoethanone provides a reliable method for the introduction of a difluoromethyl ketone moiety, which is prevalent in many biologically active compounds. Its utility stems from the electrophilic carbon atom attached to the bromine, which readily reacts with a wide array of nucleophiles. nih.gov

Fluorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.com The synthesis of these structures can be achieved using bifunctional building blocks like 2-bromo-2,2-difluoro-1-morpholinoethanone. The compound possesses two electrophilic sites: the carbonyl carbon and the bromine-bearing carbon. This dual reactivity allows for condensation reactions with dinucleophiles to form various heterocyclic rings.

For instance, in a well-established approach to synthesizing benzothiazines, an α-bromoketone reacts with 2-aminobenzenethiol. cas.cn Applying this logic, 2-bromo-2,2-difluoro-1-morpholinoethanone can serve as a precursor for difluorinated benzothiazine derivatives and other related heterocycles through reactions with appropriate binucleophilic partners (e.g., containing N-H and S-H or N-H and O-H groups). The synthesis of diverse fluorinated heterocycles is a key area where such building blocks find application. openmedicinalchemistryjournal.com

The incorporation of the difluoromethyl group (-CF2H) or a difluoromethylene (-CF2-) linker is a critical strategy in drug design. rsc.org 2-Bromo-2,2-difluoro-1-morpholinoethanone is an effective reagent for constructing molecules containing the difluoroacetyl scaffold. nih.gov The primary route involves the nucleophilic substitution of the bromide ion by a variety of heteroatom nucleophiles. rsc.org

Research has demonstrated that related bromodifluoromethyl reagents react effectively with O, S, N, and P-based nucleophiles. rsc.org This reactivity profile allows for the straightforward synthesis of a diverse array of difluoromethylated structures. The resulting products retain the morpholino amide group, which can be valuable for its physicochemical properties or serve as a handle for further chemical modification. This approach is part of a broader effort in organic chemistry to develop efficient methods for creating complex difluoromethylated diarylmethanes and other scaffolds from functionalized precursors. chemrxiv.org

Table 1: Examples of Scaffold Synthesis Using Difluoromethyl Building Blocks

| Precursor Type | Nucleophile/Reactant | Resulting Scaffold | Reaction Type | Reference |

| 2-Bromo-2,2-difluoro-1-morpholinoethanone | Heteroatom Nucleophiles (R-XH) | R-X-CF2-C(O)Morpholine | Nucleophilic Substitution | rsc.org, nih.gov |

| 2,2-Difluoro-1-arylethyl phosphates | Electron-rich (hetero)arenes | Difluoromethylated diarylmethanes | Friedel–Crafts Reaction | chemrxiv.org |

| Aldimines | Bromodifluoroacetamides | α,α-Difluoro-β-amino amides | Reformatsky Reaction | wikipedia.org |

Role in Derivatization Strategies for Chemical Libraries

In the context of drug discovery, the generation of chemical libraries with high structural diversity is paramount. While classical derivatization is often associated with improving analytical detection, building blocks like 2-bromo-2,2-difluoro-1-morpholinoethanone play a crucial role in the synthetic derivatization of molecular scaffolds to build these libraries. nih.gov

The compound's value lies in its ability to act as a versatile handle for introducing the difluoroacetylmorpholine motif into a wide range of core structures. By reacting a library of nucleophilic compounds (e.g., amines, phenols, thiols) with 2-bromo-2,2-difluoro-1-morpholinoethanone, chemists can rapidly generate a collection of novel, fluorinated molecules. This strategy, often part of a diversity-oriented synthesis program, allows for the systematic exploration of the chemical space around a particular pharmacophore, aiding in the identification of new lead compounds.

Precursor in Specialized Fluorination Reactions

Beyond acting as a simple electrophile, 2-bromo-2,2-difluoro-1-morpholinoethanone can serve as a precursor to other reactive intermediates for specialized carbon-carbon bond-forming reactions. A prime example is its application in the Reformatsky reaction. nih.govgoogle.com This reaction involves the insertion of a metal, typically zinc, into the carbon-halogen bond of an α-halo carbonyl compound to generate an organozinc reagent, often called a Reformatsky enolate. nih.gov

This transformation is particularly valuable for bromodifluoroacetyl derivatives. When 2-bromo-2,2-difluoro-1-morpholinoethanone is treated with activated zinc, it forms a zinc enolate. This species is a potent nucleophile that can add to various electrophiles, such as aldehydes, ketones, or imines, which are often unreactive toward the parent bromo-compound. wikipedia.orgnih.gov A key application is the synthesis of α,α-difluoro-β-amino amides from the reaction of the corresponding Reformatsky reagent with aldimines. wikipedia.org This method provides direct access to complex fluorinated amino acid mimics, which are valuable building blocks for peptide-based pharmaceuticals. wikipedia.org

Mechanistic Investigations of Reactions Involving 2,2 Difluoro 1 Morpholinoethanone and Its Analogues

Elucidation of Reaction Pathways in Difluorination and Derivatization

The introduction of a gem-difluoro unit and subsequent derivatizations of the resulting carbonyl compounds involve several distinct mechanistic pathways. The specific pathway is often dictated by the choice of reagents and reaction conditions.

Electrophilic Difluorination Pathways: The synthesis of α,α-difluoro carbonyl compounds, analogous to 2,2-Difluoro-1-morpholinoethanone, from methylene (B1212753) precursors often proceeds via a stepwise electrophilic fluorination. Studies on 1,3-dicarbonyl compounds reveal that the reaction with electrophilic fluorinating agents like Selectfluor® occurs in two distinct steps. nih.govcas.cn

Monofluorination: The first step involves the formation of an enolate or enol intermediate, which then attacks the electrophilic fluorine source. This initial fluorination is typically rapid. nih.gov

Difluorocarbene Pathways: An alternative pathway for derivatization involves the use of α-halo-α,α-difluoro carbonyl compounds, such as 2-chloro-2,2-difluoroacetophenone, as difluorocarbene (:CF2) precursors. cas.cn Under basic conditions, these compounds can eliminate a halide ion to generate a difluorocarbene intermediate. cas.cnbeilstein-journals.org

The reaction proceeds as follows:

Deprotonation/Elimination: A base abstracts the acidic proton (if any) or, more commonly, attacks the carbonyl group, facilitating the elimination of the halide to form difluorocarbene.

Reaction with Nucleophiles: The highly reactive difluorocarbene is then trapped by a suitable nucleophile. For example, phenols can be difluoromethylated to form aryl difluoromethyl ethers. The reaction conditions, such as solvent and temperature, are optimized to favor carbene formation and trapping over competing side reactions. cas.cn

Metal-Catalyzed Derivatization: More advanced derivatization methods involve transition-metal catalysis. A notable example is the palladium-catalyzed C-H functionalization of indole (B1671886) heterocycles with fluorinated diazoalkanes, which proceeds via a β-fluoride elimination pathway to yield gem-difluoro olefins. nih.gov The proposed pathway involves the formation of a palladium-carbene intermediate, followed by C-H insertion and subsequent elimination of a fluoride (B91410) ion to generate the final product. nih.gov

Stereochemical Aspects of Transformations

The stereochemical control in reactions involving this compound and its derivatives is a critical aspect, particularly when new chiral centers are formed. While the gem-difluorinated carbon itself is not a stereocenter, its presence significantly influences the electronic and steric environment of the molecule, which can direct the stereochemical outcome of subsequent reactions.

Reactions can be designed to achieve high stereoselectivity, where one stereoisomer is formed preferentially over others. sioc.ac.cn The principles of asymmetric synthesis are applicable here, often employing chiral auxiliaries, reagents, or catalysts. nih.gov

Substrate Control: The existing chirality within a molecule can direct the approach of an incoming reagent. For instance, if the morpholine (B109124) ring of a this compound analogue were substituted to be chiral, any reaction creating a new stereocenter could proceed with diastereoselectivity.

Reagent Control: The use of chiral reagents can induce asymmetry. For example, the reduction of the ketone in a derivative of this compound with a chiral reducing agent would lead to the formation of enantiomerically enriched or pure chiral alcohols.

Catalytic Control: Chiral catalysts are highly effective in creating stereocenters with high enantioselectivity. For example, a catalytic asymmetric alkylation at a position alpha to a carbonyl group in a derivative could be achieved using a chiral phase-transfer catalyst or a chiral metal complex.

The high diastereoselectivity observed in some transformations is attributed to the influence of the fluorine substituents, which can affect the stability of transition states through steric and electronic interactions. sioc.ac.cn

Role of Intermediates in Reaction Mechanisms

Reaction intermediates are transient species formed during a chemical reaction that are consumed in subsequent steps. libretexts.orguvm.edu Identifying and understanding the role of these intermediates is fundamental to elucidating the reaction mechanism.

Enolates and Enols: In electrophilic fluorination reactions, enol or enolate anions are the key reactive intermediates. nih.gov The reaction rate is directly dependent on the concentration and reactivity of this intermediate. The formation of the enolate from the α-monofluoro carbonyl intermediate is often the slow, rate-determining step in difluorination reactions, as the first fluorine atom inductively withdraws electron density, making the remaining α-proton less acidic. nih.govcas.cn

Difluorocarbene (:CF2): This is a highly electrophilic and reactive intermediate generated from precursors like halodifluoromethanes or, more relevantly, α-halo-α,α-difluoro carbonyl compounds. cas.cnbeilstein-journals.org It is a neutral species with a divalent carbon atom having a lone pair of electrons and a vacant p-orbital. Its chemistry is dominated by its electrophilic character, leading to reactions like cyclopropanation of alkenes or insertion into O-H bonds of phenols and alcohols. beilstein-journals.org

Radical Intermediates: In certain fluoroalkylation reactions, radical species play a central role. For example, the difluoromethyl radical (•CF2H) can be generated from a suitable precursor via a single-electron transfer (SET) pathway. sioc.ac.cnmdpi.com These radical intermediates can then add to unsaturated systems, such as quinoxalin-2-ones, to form a new radical intermediate, which is subsequently oxidized and deprotonated to yield the final product. mdpi.com The involvement of radicals is often confirmed by experiments showing that the reaction is inhibited by radical scavengers. mdpi.com

Table 1: Key Intermediates in Reactions of this compound Analogues

| Intermediate | Typical Precursor/Generation Method | Role in Reaction Mechanism | Supporting References |

|---|---|---|---|

| Enolate/Enol | Base-mediated deprotonation of an α-carbon | Acts as the nucleophile in electrophilic fluorination reactions. | nih.gov, cas.cn |

| Difluorocarbene (:CF2) | Base-induced elimination from an α-halo-α,α-difluoro carbonyl compound | Acts as an electrophile, enabling difluoromethylation and cyclopropanation. | beilstein-journals.org, cas.cn |

| Difluoromethyl Radical (•CF2H) | Single-electron transfer (SET) to a difluoromethylating reagent | Adds to unsaturated bonds in radical-mediated difluoromethylation reactions. | sioc.ac.cn, mdpi.com |

| Palladium-Carbene Complex | Reaction of a Pd(II) catalyst with a fluorinated diazoalkane | Key intermediate in Pd-catalyzed C-H functionalization/β-fluoride elimination pathways. | nih.gov |

Structural Elucidation and Spectroscopic Characterization of 2,2 Difluoro 1 Morpholinoethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Without experimental data, a detailed analysis of the NMR spectra is not possible.

¹H NMR Applications

No specific data available.

¹³C NMR Applications

No specific data available.

¹⁹F NMR for Fluorine Environments

No specific data available.

Two-Dimensional NMR Techniques

No specific data available.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

No specific data available.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific data available.

X-ray Crystallography for Absolute Structure Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallographic data for 2,2-Difluoro-1-morpholinoethanone. This investigation aimed to retrieve detailed information on the compound's crystal structure, including unit cell parameters, space group, and key intramolecular dimensions, which are crucial for the absolute structure determination.

Despite a thorough search of available resources, no published single-crystal X-ray diffraction data for this compound could be located. Consequently, the detailed research findings and data tables that would typically be presented in this section are not available.

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.es The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de This analysis allows for the calculation of the electron density distribution within the crystal, from which the precise positions of the atoms can be determined. uol.de This information provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details.

For a definitive structural elucidation of this compound, the growth of single crystals suitable for X-ray diffraction analysis would be the necessary first step. Subsequent analysis would yield the crystallographic data required for a complete structural description.

Computational Chemistry Approaches for 2,2 Difluoro 1 Morpholinoethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2-Difluoro-1-morpholinoethanone. scienceopen.com Methods like Density Functional Theory (DFT) are commonly used to model the potential energy surface of molecules containing several hundred atoms, providing a balance between accuracy and computational cost. scienceopen.com Such calculations can elucidate the electronic distribution, molecular orbital energies, and various reactivity descriptors.

The presence of the gem-difluoro group (CF2) adjacent to the carbonyl group significantly influences the electronic structure. The high electronegativity of the fluorine atoms creates a strong inductive effect, withdrawing electron density from the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The morpholine (B109124) ring, with its oxygen and nitrogen atoms, also plays a crucial role in the molecule's electronic properties and stability.

Quantum chemical calculations can generate several key parameters to predict reactivity:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a highly positive potential around the carbonyl carbon and a negative potential near the carbonyl oxygen and the fluorine atoms.

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how the molecule will interact with other reagents. The LUMO is expected to be localized on the carbonyl group, indicating its susceptibility to nucleophilic attack.

Mulliken Atomic Charges: These calculations distribute the total electron density among the atoms in the molecule, providing a quantitative measure of partial charges. nih.gov

A related compound, 2-bromo-2,2-difluoro-1-morpholinoethanone, is used in photoredox catalysis to generate radical intermediates for synthesizing fluorinated ketonitriles, demonstrating the reactivity imparted by the difluoroacetyl group. mdpi.compreprints.org Computational studies on this bromo-derivative could predict its reactivity by modeling transition states for various pathways.

Table 1: Illustrative Calculated Electronic Properties for this compound (Note: The following data is illustrative and represents typical values that would be obtained from quantum chemical calculations, such as DFT at the M06-2X/def2-TZVP level of theory. nih.gov)

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | -0.2 eV | Indicates energy of the lowest energy unoccupied orbital, related to electron affinity. |

| HOMO-LUMO Gap | 8.3 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on C=O Carbon | +0.75 e | A high positive charge confirms the strong electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on Fluorine | -0.40 e | The negative charge reflects the high electronegativity of fluorine. |

Conformational Analysis and Molecular Modeling

The key flexible parts of the molecule are the morpholine ring and the bond connecting it to the difluoroacetyl group.

Morpholine Ring Pucker: The six-membered morpholine ring typically adopts a chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also possible and may exist in equilibrium. Computational methods can calculate the relative energies of these puckering states.

Rotation around the N-C(O) bond: Rotation around the amide bond is generally restricted due to partial double-bond character. However, rotation around the C-N bond connecting the morpholine ring to the carbonyl group determines the orientation of the difluoroacetyl moiety relative to the ring.

Molecular modeling studies on similar fluorinated compounds provide a template for what to expect. For instance, in 2,2-difluoroethylamine, a strong "gauche effect" is observed, where the most stable conformer has the ammonium (B1175870) group in a gauche relationship with both fluorine atoms, a preference driven primarily by electrostatic attraction. beilstein-journals.org A similar stabilizing interaction between the nitrogen lone pair or the morpholine oxygen and the C-F bonds might influence the conformational preferences of this compound. Studies of other substituted imidazolidinones show that even small energy differences (less than 2 kcal/mol) between conformers can be accurately computed, and these small differences can still dictate the structure observed in a crystal. ethz.ch

Table 2: Illustrative Relative Energies of Morpholine Ring Conformations in this compound (Note: This data is illustrative, based on typical energy differences for substituted cyclohexanes and morpholines. Calculations would likely be performed using methods like MP2 or DFT.)

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) | Key Features |

| Chair | 0.0 | >99% | Lowest energy; staggered arrangements minimize torsional strain. |

| Twist-Boat | 5.5 | <0.1% | Intermediate energy; avoids flagpole interactions of the boat form. |

| Boat | 6.9 | <0.01% | Highest energy; suffers from steric repulsion (flagpole interactions). |

Reaction Pathway Simulations and Transition State Studies

Computational chemistry can go beyond static structures to simulate the entire course of a chemical reaction. researchgate.net By mapping the potential energy surface that connects reactants to products, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and thus the rate of the reaction. amazonaws.com

For this compound, this approach is particularly useful for understanding its reactivity with nucleophiles. A typical study would involve modeling the reaction pathway of a nucleophile (e.g., hydroxide, an amine) attacking the electrophilic carbonyl carbon.

The simulation process involves:

Geometry Optimization: The structures of the reactant (this compound and the nucleophile), the transition state, and the product are computationally optimized to find their lowest energy geometries. amazonaws.com

Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. amazonaws.com

In related systems, computational studies have been used to elucidate reaction mechanisms. For example, in the conversion of cyanohydrins, calculations showed that a six-membered cyclic transition state is kinetically favored, explaining the observed regioselectivity. mdpi.compreprints.org Similarly, for this compound, simulations could predict whether a reaction proceeds through a direct nucleophilic attack or a more complex, multi-step mechanism, and how the fluorine atoms stabilize the transition state.

Table 3: Illustrative Calculated Activation Energies for Nucleophilic Acyl Substitution (Note: This data is hypothetical and for illustrative purposes. Actual values would depend on the specific nucleophile, solvent model, and level of theory used.)

| Reaction Step | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Nucleophilic Attack | This compound + OH⁻ | [Tetrahedral Intermediate TS] | Tetrahedral Intermediate | 12.5 |

| Leaving Group Departure | Tetrahedral Intermediate | [Morpholine Departure TS] | Difluoroacetic acid + Morpholine | 8.2 |

Future Directions and Research Challenges for 2,2 Difluoro 1 Morpholinoethanone Chemistry

Development of Novel and Sustainable Synthetic Routes

The current syntheses of 2,2-difluoro-1-morpholinoethanone and related structures often rely on traditional methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles. ijsetpub.comnih.gov

Key research areas include:

Catalytic Methods: Moving away from stoichiometric reagents towards catalytic processes is crucial. This includes developing metal-catalyzed or organocatalytic methods for the direct difluoroacetylation of morpholine (B109124). Such advancements would reduce waste and improve atom economy. ijsetpub.com

Flow Chemistry: Continuous flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to batch processes. beilstein-journals.org Developing a flow-based synthesis for this compound could lead to a more efficient and safer manufacturing process. beilstein-journals.org This approach is particularly advantageous for handling potentially hazardous reagents or intermediates.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional methods. sciencesconf.org Exploring ball milling or extrusion techniques for the synthesis of difluoroacetamides could significantly reduce the environmental footprint of the process. sciencesconf.org

Renewable Feedstocks: A long-term goal is to develop synthetic routes that utilize renewable resources, such as biomass-derived starting materials, aligning with the broader push for a sustainable chemical industry. ijsetpub.com

| Synthetic Strategy | Advantages | Research Challenges |

| Catalytic Methods | Higher efficiency, lower waste, improved atom economy. | Catalyst discovery and optimization, catalyst stability and recyclability. |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. beilstein-journals.org | Reactor design, handling of solids, process optimization. |

| Mechanochemistry | Reduced solvent use, unique reactivity. sciencesconf.org | Understanding reaction mechanisms, scalability, in-situ monitoring. sciencesconf.org |

| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels. ijsetpub.com | Developing efficient conversion pathways from biomass to fluorinated synthons. |

Exploration of Undiscovered Reactivity Patterns

While this compound is known to participate in certain reactions, its full reactive potential is far from realized. Future research should focus on uncovering novel transformations.

A key derivative, 2-bromo-2,2-difluoro-1-morpholinoethanone, has been utilized in photoredox-catalyzed reactions to achieve the difunctionalization of alkenyl cyanohydrins, showcasing its utility as a source for the difluoroacetylmorpholino radical. mdpi.com This opens the door to exploring its participation in a wider array of radical-mediated transformations.

Future research could investigate:

Difluorocarbene Generation: Under specific conditions, related difluoroamides can act as precursors to difluorocarbene (:CF₂). Investigating the conditions under which this compound could serve as a difluorocarbene source would unlock its use in difluorocyclopropanation and other insertion reactions.

Enolate Chemistry: The exploration of the enolate chemistry of this compound could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to more complex α-functionalized difluoro compounds.

Transition-Metal Catalyzed Cross-Coupling: Developing methods to use the C-F bonds of the difluoromethyl group in cross-coupling reactions remains a significant challenge but would represent a major breakthrough, enabling the direct conversion of the CF₂ group into other functionalities.

Electrochemical Reactions: Electrochemical methods offer a green alternative for generating reactive intermediates. Studying the electrochemical reduction or oxidation of this compound could reveal new reactivity pathways not accessible through traditional chemical means.

Expansion of Synthetic Utility in Complex Molecule Synthesis

The introduction of the gem-difluoroethyl-morpholine motif into larger molecules is a promising strategy in medicinal chemistry and materials science. The morpholine group is a common feature in many bioactive compounds, and the gem-difluoro group can act as a metabolically stable isostere for a carbonyl or hydroxyl group, potentially improving a drug candidate's pharmacokinetic profile. acs.orgnih.gov

Promising avenues for expansion include:

Medicinal Chemistry: The compound can serve as a key building block for synthesizing novel drug candidates. For instance, morpholino-thiophene derivatives have been identified as inhibitors of Mycobacterium tuberculosis, and the introduction of a gem-difluoro group is a strategy used to block metabolic oxidation. acs.orgnih.gov Its use in constructing scaffolds like imidazo[1,2-a]pyridines, which are relevant in the development of kinase inhibitors, is another area of potential. nih.gov

Agrochemicals: The unique properties conferred by fluorine are also highly valuable in the design of new pesticides and herbicides. The systematic incorporation of the this compound fragment into agrochemical scaffolds is an underexplored area.

Fluoropolymers: While the direct polymerization of this compound is unlikely, its derivatives could serve as valuable monomers or additives for creating advanced fluoropolymers with tailored properties, such as thermal stability, chemical resistance, and specific optical properties. beilstein-journals.org

| Application Area | Potential Impact | Example Target Structures |

| Medicinal Chemistry | Improved metabolic stability, enhanced binding affinity, novel mechanisms of action. acs.orgnih.gov | Kinase inhibitors, antitubercular agents, antiviral compounds. acs.orgnih.govnih.gov |

| Agrochemicals | Increased potency, altered environmental persistence. | Novel herbicides, fungicides, and insecticides. |

| Materials Science | Creation of specialty polymers with unique thermal and optical properties. beilstein-journals.org | Functional fluoropolymers, liquid crystals. |

Advanced Spectroscopic and Computational Characterization Methodologies

A deep understanding of the structural, electronic, and dynamic properties of this compound is essential for predicting and controlling its reactivity. The application of advanced analytical and computational techniques is crucial for gaining these insights.

Spectroscopic Analysis: While standard techniques like ¹H and ¹³C NMR are routine, more advanced methods are needed for a complete picture.

¹⁹F NMR Spectroscopy: This is a powerful tool for studying fluorinated compounds, providing sensitive probes of the local electronic environment. Advanced 2D NMR experiments (e.g., ¹H-¹⁹F HOESY) can provide detailed information about through-space interactions and conformational preferences.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its solid-state conformation, bond lengths, and angles, which are invaluable for computational benchmarking.

Vibrational Spectroscopy (Raman and IR): Combined with computational analysis, these techniques can help elucidate the conformational landscape of the molecule in different phases.

Computational Chemistry: Theoretical calculations are becoming indispensable for modern chemical research. rsc.orgnih.gov

Density Functional Theory (DFT): DFT calculations can be used to predict geometries, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental data. mdpi.com Furthermore, DFT can be used to model reaction pathways, calculate activation barriers, and rationalize observed reactivity and selectivity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, including its conformational flexibility and interactions with solvents or biological macromolecules.

A combined experimental and computational approach will be key to unlocking a deeper understanding of this compound, which will, in turn, accelerate the discovery of its new applications. nih.gov

Q & A

Q. What are the standard laboratory safety protocols for handling 2,2-Difluoro-1-morpholinoethanone?

- Methodological Answer : Researchers must adhere to strict safety protocols, including:

- Wearing PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (mandatory for fluorinated compounds) .

- Using fume hoods for synthesis steps to avoid inhalation of volatile intermediates .

- Proper waste segregation: Fluorinated byproducts require specialized disposal to prevent environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A two-step approach is typical:

Fluorination : Introduce fluorine atoms via halogen exchange using agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Morpholino Coupling : React the difluoro intermediate with morpholine via nucleophilic acyl substitution, monitored by TLC or HPLC for completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR confirms fluorine substitution patterns (δ -120 to -140 ppm for CF groups) .

- FT-IR : C=O stretch (~1700 cm) and C-F vibrations (1100–1250 cm) validate the ketone and fluorinated moieties .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical mass (e.g., [M+H] at m/z 191.05) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance morpholino coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require lower temperatures to avoid side reactions .

- DOE (Design of Experiments) : Use factorial design to assess interactions between temperature, catalyst loading, and solvent polarity .

Q. How can researchers resolve contradictions in NMR data for fluorinated ketones?

- Methodological Answer :

- Reference Standards : Compare with known fluorinated analogs (e.g., 4'-(2,4-Difluorophenoxy)acetophenone) to validate chemical shifts .

- Decoupling Experiments : Apply - decoupling to distinguish scalar coupling artifacts from true signals .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and cross-verify experimental data .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodological Answer :

- Stabilization : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation of the morpholino group .

- Storage Conditions : Store under inert gas (Ar/N) at -20°C in amber vials to block light-induced C-F bond cleavage .

Q. How does the electron-withdrawing effect of fluorine impact the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 1-morpholinoethanone) using stopped-flow techniques .

- Computational Analysis : Calculate LUMO energy via Gaussian software to quantify electrophilicity enhancement from fluorine substitution .

Data Analysis & Interpretation

Q. How should researchers address inconsistent biological activity data for this compound in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .

- Control Experiments : Verify compound purity (>98% by HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity) .

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) to identify SAR trends .

Q. What advanced techniques validate the crystalline structure of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.